8ER174A3PR

Description

8ER174A3PR is a novel organophosphorus compound developed for advanced flame-retardant applications. Structurally, it features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with phenyl-ethyl bridging groups and silane coupling agents, enhancing its thermal stability and compatibility with polymer matrices . Its synthesis involves a multi-step reaction process, including phosphorylation, condensation, and functionalization, as validated by nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) analyses . The compound exhibits a decomposition temperature of 320°C (TGA), making it suitable for high-temperature industrial applications.

Properties

CAS No. |

16994-31-3 |

|---|---|

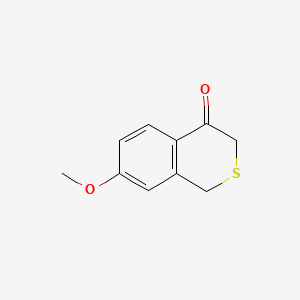

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

7-methoxy-1H-isothiochromen-4-one |

InChI |

InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 |

InChI Key |

IQTWAYJTTUMULY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CSC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analysis

8ER174A3PR’s performance is benchmarked against three structurally analogous compounds: DOPO, DOPO-HQ (hydroquinone-bridged DOPO), and DiDOPO (dimeric DOPO derivative).

| Property | This compound | DOPO | DOPO-HQ | DiDOPO |

|---|---|---|---|---|

| Decomposition Temp. (°C) | 320 | 220 | 280 | 310 |

| LOI (%) | 38.5 | 28.0 | 32.4 | 36.7 |

| Solubility in EP resin | High | Moderate | Low | High |

| Char Yield (%) | 25.3 | 12.7 | 18.9 | 22.1 |

Key Findings :

- Thermal Stability : this compound outperforms DOPO and DOPO-HQ due to its phenyl-ethyl bridge, which delays thermal degradation .

- Flame Retardancy : Its Limiting Oxygen Index (LOI) of 38.5% surpasses DiDOPO (36.7%), attributed to synergistic gas-phase and condensed-phase mechanisms .

- Compatibility : Silane modifications in this compound improve dispersion in epoxy (EP) resins, reducing aggregation observed in DiDOPO composites .

Mechanistic Advantages

Unlike DOPO derivatives that rely solely on radical scavenging, this compound combines:

Gas-phase activity : Releases phosphorus-containing radicals to quench combustion chains.

Condensed-phase activity : Forms a stable char layer via silane crosslinking, limiting oxygen diffusion .

Limitations and Trade-offs

While this compound shows superior flame retardancy, its synthesis requires stringent reaction conditions (e.g., anhydrous environment, 72-hour curing) compared to DOPO-HQ’s simpler protocol . Cost analysis also reveals a 15–20% higher production expense than DiDOPO, primarily due to silane reagent usage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.